Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole rings are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate is a compound involved in the synthesis of thiazoles, a chemical structure of significant interest in medicinal chemistry due to its antimicrobial properties. Research by Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, highlighting the antimicrobial activities against bacterial and fungal isolates such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. The study demonstrated the potential of thiazole derivatives in combating various microbial pathogens, suggesting applications in developing new antimicrobial agents Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008.
Enzyme Inhibition for Therapeutic Applications
Another significant application is found in the inhibition of enzymes such as α-glucosidase and β-glucosidase, which are relevant in the management of diabetes. A study conducted by Babar et al. (2017) synthesized a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant inhibition towards these enzymes. This research indicates the potential of this compound derivatives for therapeutic use in diabetes management through enzyme inhibition, presenting a promising avenue for the development of new antidiabetic drugs Ayesha Babar, M. Yar, H. Tarazi, Vera C. M. Duarte, M. Alshammari, M. A. Gilani, H. Iqbal, Munawwar Ali Munawwar, M. Alves, AtherFarooq Khan, 2017.
Anticancer Activity
Furthermore, the compound's derivatives have shown potential in anticancer applications. Altug et al. (2011) reported on the synthesis of thiazolo[3,2-a]pyridines via a multicomponent reaction, with one of the compounds exhibiting promising anticancer activity across a range of cancer cell lines. This finding highlights the potential for this compound derivatives to be developed into novel anticancer agents, contributing to the arsenal of drugs available for cancer treatment C. Altug, A. Burnett, Esra Caner, Y. Dürüst, M. Elliott, R. J. Glanville, Carol Guy, A. Westwell, 2011.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes in the biochemical pathways of pathogens, leading to their antimicrobial and antifungal effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can be influenced by factors such as the specific structure of the compound, the route of administration, and the individual’s physiological condition .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[3-(benzenesulfonyl)propanoylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-2-23-15(20)10-12-11-24-16(17-12)18-14(19)8-9-25(21,22)13-6-4-3-5-7-13/h3-7,11H,2,8-10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEPUNFODKHPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.